Benzyl allyl(2-oxoethyl)carbamate
Overview
Description
Benzyl allyl(2-oxoethyl)carbamate is an organic compound with the chemical formula C13H15NO3 . It’s also known as 2-[烯丙基(CBZ)氨基]乙醛 in Chinese .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 233.26300 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 342.5±35.0 °C at 760 mmHg, and a flash point of 161.0±25.9 °C . It also has a molar refractivity of 50.6±0.3 cm3 .Scientific Research Applications
Synthesis and Characterization of New Monomers
Benzyl allyl(2-oxoethyl)carbamate has been utilized in the synthesis and characterization of new monomers with UV-absorber functions. These monomers, including 2-hydroxy-4-benzophenonyl allyl carbamate, were synthesized via a direct addition reaction. This process involved using catalysts and controlled temperatures, leading to monomers with specific structures and properties (Pan et al., 1995).
Synthesis of Heterocyclic Compounds
The compound has been part of the synthesis process for 5-amino-substituted dihydrobenzo[b]oxepines and dihydrobenzo[b]azepines. This was achieved through a combination of Ichikawa's rearrangement and ring-closing metathesis reactions using allyl carbamates. The use of nonracemic allyl carbamates enabled the synthesis of enantioenriched benzo-fused seven-membered heterocycles (Chwastek et al., 2016).
Stereospecific Coupling Reactions
In stereospecific coupling reactions involving Cu(I) as a catalyst, enantioenriched α-stannylated benzyl carbamates have been used. These reactions have been applied in the synthesis of enantioenriched indanoles and tetralines, showcasing the compound's utility in complex chemical syntheses (Lange et al., 2008).
Enantioselective Intramolecular Oxyaminations
Organoiodine-catalyzed enantioselective intramolecular oxyaminations have been performed using benzyl N-(fluorosulfonyl)carbamate. This method provides access to enantioenriched lactones and oxazolines, demonstrating the compound's potential in creating complex molecular structures (Wata & Hashimoto, 2021).
Synthesis and Characterization of Acylating Agents
N-(Protected α-aminoacyl)benzotriazoles, powerful acylating agents, have been synthesized using this compound. These agents are frequently used in preparing peptides and their mimetics and conjugates, indicating the compound's role in peptide synthesis (Küçükbay & Buğday, 2014).
Cyclizative Atmospheric CO2 Fixation
The compound has been involved in the cyclizative atmospheric CO2 fixation by unsaturated amines. This process efficiently leads to cyclic carbamates bearing an iodomethyl group, showcasing the compound's application in environmental chemistry (Takeda et al., 2012).
Mechanism of Action
Target of Action
Carbamates, a class of compounds to which benzyl allyl(2-oxoethyl)carbamate belongs, are known to be useful protecting groups for amines, essential for the synthesis of peptides .
Mode of Action
As a carbamate, it is likely to interact with its targets by forming a carbamate bond, which can be installed and removed under relatively mild conditions .
Biochemical Pathways
Given its role as a protecting group for amines, it may be involved in the synthesis of peptides .
Result of Action
As a carbamate, it is likely to play a role in the protection of amines during peptide synthesis .
Biochemical Analysis
Biochemical Properties
Benzyl allyl(2-oxoethyl)carbamate plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in carbamate metabolism. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, leading to the modification of the enzyme’s active site and subsequent changes in its activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to the active site of enzymes, forming covalent bonds that result in the modification of the enzyme’s structure and function. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can be metabolized by enzymes involved in carbamate metabolism, leading to the formation of intermediate compounds that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its overall efficacy and impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h2-7,10H,1,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEMBLJTQGDMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725442 | |
Record name | Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370880-75-4 | |
Record name | Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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